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Compound of Interest

Compound Name: 2-Bromophenyl isocyanate

Cat. No.: B072286 Get Quote

2-Bromophenyl isocyanate is a halogenated aryl isocyanate, appearing as a clear colorless

to yellow liquid.[2] Its chemical structure, featuring an electrophilic isocyanate group (-N=C=O)

and a bromine-substituted aromatic ring, makes it a valuable building block in the synthesis of

a variety of compounds, including ureas, carbamates, and other heterocyclic systems.[1] The

high reactivity of the isocyanate moiety, particularly towards nucleophiles like amines and

alcohols, necessitates stringent quality control and reaction monitoring.[3][4]

Spectroscopic analysis is the cornerstone of this quality assurance. An integrated approach

using NMR, IR, and MS allows for unambiguous structure confirmation, purity assessment, and

the identification of potential byproducts arising from degradation (e.g., hydrolysis). This guide

provides the foundational data and interpretive logic required for these tasks.

Integrated Spectroscopic Workflow
A robust analytical workflow ensures comprehensive characterization. The logical sequence of

analysis leverages the strengths of each technique: IR for rapid functional group identification,

MS for molecular weight confirmation, and NMR for detailed structural elucidation.
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Caption: Integrated workflow for spectroscopic analysis.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
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¹H NMR provides detailed information about the electronic environment of protons in the

molecule. For 2-bromophenyl isocyanate, the spectrum is characterized by a complex pattern

in the aromatic region due to the spin-spin coupling of the four non-equivalent protons.

Experimental Data
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

~7.60 Multiplet - 1H Ar-H

~7.35 Multiplet - 1H Ar-H

~7.15 Multiplet - 2H Ar-H

Note: Precise chemical shifts and coupling constants can vary slightly based on the solvent

and spectrometer frequency. The data presented is a representative interpretation based on

available spectra.[5]

**3.2 Spectral Interpretation
The ortho-disubstituted pattern of the benzene ring results in four distinct signals. The electron-

withdrawing effects of both the bromine atom and the isocyanate group deshield the aromatic

protons, causing them to resonate in the typical downfield region of ~7.0-7.7 ppm. The proton

ortho to the bromine atom is expected to be the most downfield due to the combined inductive

and anisotropic effects. The complexity arises from ortho, meta, and para coupling interactions

between the adjacent protons.

Protocol for ¹H NMR Data Acquisition
Sample Preparation: Carefully add ~5-10 mg of 2-bromophenyl isocyanate to a clean, dry

NMR tube. Due to the compound's moisture sensitivity, this should be done under an inert

atmosphere (e.g., in a glovebox or under a stream of nitrogen).[3]

Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-

d₆) containing a reference standard like tetramethylsilane (TMS). Chloroform-d is a common

choice for routine analysis.
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Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Pulse Angle: 30-45 degrees.

Acquisition Time: ~3-4 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 8-16, depending on concentration.

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed

by phase and baseline correction. Integrate the signals and reference the spectrum to the

TMS peak at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. For 2-
bromophenyl isocyanate, seven distinct signals are expected: one for the isocyanate carbon,

one for the carbon bearing the bromine, one for the carbon bearing the isocyanate group, and

four for the aromatic CH carbons.

Experimental Data
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Chemical Shift (δ) ppm Assignment Rationale

~118-120 C-Br
Halogen-substituted carbon,

moderately shielded.

~122-135 Aromatic C-H
Standard chemical shift range

for aromatic CH carbons.

~138-140 C-NCO

Deshielded due to attachment

to the electronegative nitrogen

atom.

~125-130 N=C=O

The isocyanate carbon itself,

though sometimes broad or of

low intensity.[6]

Note: This is a predicted spectrum based on typical chemical shift ranges and data from

analogous compounds like 2-chlorophenyl isocyanate.[6][7] Explicit data for 2-bromophenyl
isocyanate requires experimental verification.

Spectral Interpretation
The carbon atoms of the aromatic ring will appear in the 115-140 ppm range. The carbon

attached to the bromine (C-Br) and the carbon attached to the isocyanate group (C-NCO) are

quaternary and can be identified using techniques like DEPT (Distortionless Enhancement by

Polarization Transfer). The isocyanate carbon (-N=C=O) is characteristically found in the 120-

135 ppm region.[6]

Protocol for ¹³C NMR Data Acquisition
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher

concentration (~20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C

isotope.

Instrumentation: Acquire on a spectrometer equipped with a broadband probe.

Acquisition Parameters:

Technique: Proton-decoupled pulse sequence.
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Pulse Angle: 45-90 degrees.

Relaxation Delay: 2-5 seconds.

Number of Scans: 256-1024 or more, as ¹³C NMR is significantly less sensitive than ¹H

NMR.

Processing: Process the data similarly to the ¹H NMR spectrum, with referencing to the

solvent peak or TMS.

Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally powerful for identifying the isocyanate functional group, which

possesses one of the most intense and characteristic absorption bands in the IR spectrum.

Experimental Data
Wavenumber (cm⁻¹) Intensity Assignment

~2260 Very Strong, Sharp -N=C=O Asymmetric Stretch

~3050-3100 Medium-Weak Aromatic C-H Stretch

~1580, ~1470 Medium-Strong Aromatic C=C Ring Stretch

~750 Strong
C-H Out-of-plane bend (ortho-

disubstitution)

~680 Medium C-Br Stretch

Data compiled from the NIST Chemistry WebBook.[8]

Spectral Interpretation
The definitive peak in the IR spectrum of 2-bromophenyl isocyanate is the very strong and

sharp absorption band located at approximately 2260 cm⁻¹.[8] This band is due to the

asymmetric stretching vibration of the cumulene (-N=C=O) system. Its high intensity and

unique position in a relatively uncongested region of the spectrum make it an unmistakable

marker for the isocyanate group. The presence of this band is a primary indicator of the

compound's identity and integrity. The absence or weakening of this peak, coupled with the
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appearance of broad N-H (~3300 cm⁻¹) and C=O (~1650 cm⁻¹) bands, would indicate

decomposition or reaction (e.g., formation of a urea).

Protocol for IR Data Acquisition (Liquid Film)
Sample Preparation: Place one drop of neat 2-bromophenyl isocyanate liquid onto a clean,

dry salt plate (e.g., NaCl or KBr).

Measurement: Place a second salt plate on top to create a thin liquid film.

Instrumentation: Mount the plates in the sample holder of an FTIR spectrometer.

Acquisition: Record a background spectrum of the clean, empty cell. Then, record the

sample spectrum over the range of 4000-400 cm⁻¹.

Processing: The instrument software will automatically ratio the sample spectrum against the

background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues

through the analysis of its fragmentation patterns. For 2-bromophenyl isocyanate, the

presence of bromine is a key diagnostic feature.

Experimental Data (Electron Ionization)
m/z Relative Intensity Assignment

197/199 High [M]⁺˙ Molecular Ion

171/173 Medium [M - C₂H₂]⁺˙ or [M - CN]⁺˙

118 Low [M - Br]⁺

91 High [C₆H₄N]⁺˙

69 Low [NCO]⁺

Note: The presence of two peaks for bromine-containing fragments (e.g., 197 and 199) in an

approximate 1:1 ratio is due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[8]
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Fragmentation Pathway Analysis
Under electron ionization (EI), 2-bromophenyl isocyanate will first form a molecular ion

([C₇H₄BrNO]⁺˙) at m/z 197 and 199. A primary and highly favorable fragmentation pathway is

the loss of the neutral carbon monoxide (CO) molecule, followed by the loss of the bromine

radical.

2-Bromophenyl Isocyanate
[C₇H₄BrNO]

m/z = 197/199

[M]⁺˙
m/z = 197/199

[C₆H₄Br]⁺
m/z = 155/157

 - NCO• 

[C₆H₄]⁺˙
m/z = 76

 - Br• 
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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